molecular formula C18H17ClN2O2 B14939275 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B14939275
M. Wt: 328.8 g/mol
InChI Key: FEQGAGLLNFVKBZ-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a chloro-substituted indole ring and a methoxybenzyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride to form the chloroacetamide intermediate.

    Substitution with Methoxybenzyl Group: The final step involves the nucleophilic substitution of the chloroacetamide intermediate with 4-methoxybenzylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the acetamide moiety using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The chloro and methoxybenzyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: Lacks the chloro substitution on the indole ring.

    2-(6-chloro-1H-indol-1-yl)acetamide: Lacks the methoxybenzyl group.

    N-(4-methoxybenzyl)acetamide: Lacks the indole ring.

Uniqueness

The presence of both the chloro-substituted indole ring and the methoxybenzyl group in 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profile, compared to similar compounds.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H17ClN2O2/c1-23-16-6-2-13(3-7-16)11-20-18(22)12-21-9-8-14-4-5-15(19)10-17(14)21/h2-10H,11-12H2,1H3,(H,20,22)

InChI Key

FEQGAGLLNFVKBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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